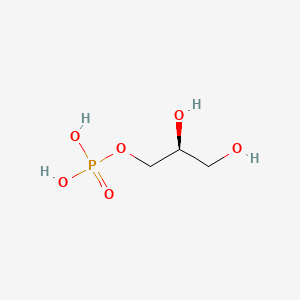Sn-glycerol-1-phosphate
CAS No.: 5746-57-6
Cat. No.: VC1617312
Molecular Formula: C3H9O6P
Molecular Weight: 172.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5746-57-6 |
|---|---|
| Molecular Formula | C3H9O6P |
| Molecular Weight | 172.07 g/mol |
| IUPAC Name | [(2S)-2,3-dihydroxypropyl] dihydrogen phosphate |
| Standard InChI | InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/t3-/m0/s1 |
| Standard InChI Key | AWUCVROLDVIAJX-VKHMYHEASA-N |
| Isomeric SMILES | C([C@@H](COP(=O)(O)O)O)O |
| SMILES | C(C(COP(=O)(O)O)O)O |
| Canonical SMILES | C(C(COP(=O)(O)O)O)O |
Introduction
Chemical Structure and Basic Properties
sn-Glycerol-1-phosphate is the conjugate base of a phosphoric ester of glycerol, specifically characterized by phosphorylation at the sn-1 position of the glycerol molecule . The "sn" prefix refers to the stereospecific numbering convention used to designate the stereochemistry of glycerol derivatives. In G-1-P, the phosphate group is attached to the 1-position of the glycerol backbone, creating a stereochemistry that is the mirror image (enantiomer) of sn-glycerol-3-phosphate (G-3-P), which is found in bacteria and eukaryotes .
G-1-P serves as the structural backbone of ether lipids commonly found in archaeal cell membranes . These ether lipids are characterized by ether linkages between the glycerol backbone and hydrocarbon chains, in contrast to the ester linkages found in bacterial and eukaryotic lipids.
Biosynthesis and Metabolism
Enzymatic Synthesis
The primary biosynthetic pathway for G-1-P involves the reduction of dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis, by the enzyme sn-glycerol-1-phosphate dehydrogenase (G-1-P dehydrogenase) . This enzyme catalyzes the stereospecific reduction of DHAP to form G-1-P using NADH or NADPH as a cofactor . The reaction can be represented as:
Dihydroxyacetone phosphate + NAD(P)H → sn-glycerol-1-phosphate + NAD(P)+
The enzyme G-1-P dehydrogenase was first discovered in the methanogen Methanobacterium thermoautotrophicum and has since been identified in various archaeal species . This enzyme plays a crucial role in the formation of the distinctive archaeal membrane phospholipids .
Role in Lipid Biosynthesis
G-1-P serves as the starting material for de novo synthesis of ether lipids in archaea . The biosynthetic pathway involves several steps:
-
Geranylgeranylation at the sn-3 position by phosphoglycerol geranylgeranyltransferase
-
Addition of a second geranylgeranyl group at the sn-2 position
-
Formation of unsaturated archaetidic acid, which is further processed to create archaeal membrane lipids
The Lipid Divide: Evolutionary Significance
Metabolic Implications
Interestingly, while archaea use G-1-P for their membrane phospholipid biosynthesis, many heterotrophic archaeal species also possess G-3-P-forming enzymes (glycerol kinase and G-3-P dehydrogenase) . These enzymes are involved in the catabolism of exogenous glycerol rather than membrane lipid biosynthesis . Research suggests that when archaea utilize external glycerol, they process it via G-3-P, but when synthesizing membrane lipids de novo, they utilize G-1-P .
sn-Glycerol-1-Phosphate Dehydrogenase: Enzymatic Properties
Distribution and Characteristics
Kinetic Properties
Detailed kinetic studies have been performed on G-1-P dehydrogenase from the hyperthermophilic archaeon Aeropyrum pernix K1 . This enzyme exhibits substrate specificity for NAD(P)H-dependent DHAP reduction and NAD+-dependent G-1-P oxidation, with NADPH being the preferred cofactor for G-1-P production .
Kinetic analysis has revealed that:
-
G-1-P acts as a noncompetitive inhibitor against DHAP and NAD(P)H
-
NAD(P)+ acts as a competitive inhibitor against NAD(P)H
These kinetic properties suggest that the catalytic reaction catalyzed by G-1-P dehydrogenase follows an ordered bi-bi mechanism .
Detection and Measurement Techniques
Research on G-1-P has employed various analytical techniques for its detection and quantification. After enzymatic reactions, total and individual glycerophosphates can be determined through:
-
Gas-liquid chromatography after trimethylsilylation
-
Stereospecific enzyme assays using purified G-1-P dehydrogenase
-
Spectrophotometric measurement of NAD(P)H oxidation or NAD(P)+ reduction
The experimental protocol typically involves:
-
Incubation of DHAP with NAD(P)H and cell-free extract
-
Deproteinization and removal of nicotinamide adenine coenzymes
-
Analysis of the reaction products using the methods mentioned above
Phylogenetic Distribution and Evolutionary Implications
G-1-P dehydrogenase activity has been detected in all archaeal species examined thus far, reinforcing its status as a defining characteristic of the archaeal domain . The gene encoding G-1-P dehydrogenase (egsA) has been identified in several archaeal genomes, showing significant sequence conservation .
The universal presence of G-1-P in archaeal membranes and G-3-P in bacterial and eukaryotic membranes represents one of the most consistent biochemical distinctions between these domains of life . This strict segregation suggests that the lipid divide occurred early in the evolution of cellular life and has been maintained despite billions of years of evolution.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume